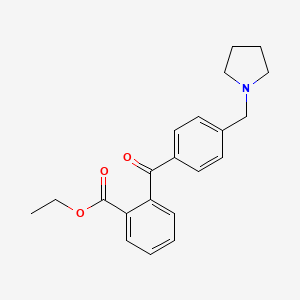

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of various reagents to achieve the desired molecular architecture. In the context of benzophenone derivatives, the synthesis can be intricate, as seen in the preparation of novel polyimides derived from pyridine-containing aromatic dianhydride monomers . Similarly, the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been demonstrated to facilitate the intermolecular dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones . Another example includes the synthesis of polyimides containing pyridine and ketone units, which were prepared by reacting a diamine monomer with various aromatic dianhydrides .

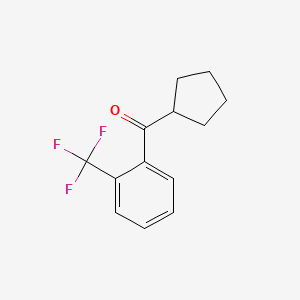

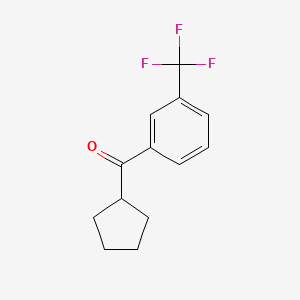

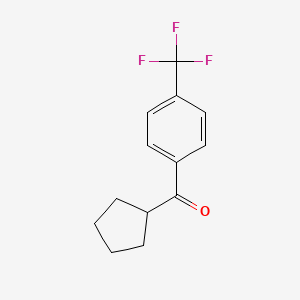

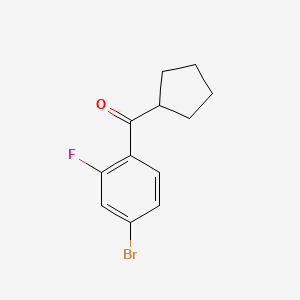

Molecular Structure Analysis

The molecular structure of organic compounds is pivotal in determining their physical and chemical properties. For instance, the structural characterization of a new pyrrole derivative was achieved using spectroscopic techniques and confirmed by single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which was exemplified in the study of the pyrrole derivative . The molecular structure can influence the compound's reactivity, as seen in the unusual C-benzylation and in situ reduction by β-hydrogen transfer of 4'-benzyloxy-2-(4-pyridinyl)acetophenone .

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can lead to a variety of chemical transformations. For example, the reaction of 2-N-(Acylmethyl)aminochromones with acetic acid/pyrrolidine resulted in the formation of benzopyrano[2,3-b]pyrrol-4(1H)-ones . The behavior of active methyl groups in certain benzopyrans towards different reagents has been explored, leading to the formation of various derivatives . Additionally, the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrates the potential of benzophenone derivatives in forming polymer films10.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The polyimides derived from pyridine-containing monomers exhibited good solubility in aprotic amide solvents and cresols, along with excellent thermal stability and mechanical properties . The polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone also showed outstanding mechanical properties, low moisture absorption, and favorable thermal expansion coefficients . The corrosion inhibition efficiency of a pyrrole derivative on steel surfaces highlights the practical applications of these compounds .

科学的研究の応用

Photocatalytic Degradation of Organic UV Filters : A study by Wang et al. (2019) investigated the photocatalytic degradation of Benzophenone-3, an organic UV filter similar to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone. They focused on optimizing degradation parameters and assessing the environmental impact.

Photopolymerization Initiator : Benzophenone derivatives, including Benzophenone-di-1,3-dioxane, have been studied as novel initiators for free radical photopolymerization. This research by Wang Kemin et al. (2011) demonstrates the efficiency of such compounds in initiating polymerization of acrylates and methacrylates.

Photochemistry Applications in Biological Chemistry : The work of Dormán et al. (2016) explored the photochemical properties of benzophenone photophores. Their study highlights applications in binding site mapping, proteome profiling, and bioconjugation, which can be relevant to 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone due to its structural similarities.

Chemical Transformation in Water Treatment : The study by Yang and Ying (2013) on the oxidation of benzophenone-3 during water treatment with ferrate(VI) provides insights into the reaction kinetics and removal efficiency of similar compounds.

Endocrine-Disrupting Activity Assessment : Research conducted by Watanabe et al. (2015) on the metabolism of benzophenone-3 by liver microsomes and its impact on endocrine-disrupting activity could be relevant for understanding similar effects in 2-Carboethoxy-4'-pyrrolidinomethyl benzophenone.

特性

IUPAC Name |

ethyl 2-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-8-4-3-7-18(19)20(23)17-11-9-16(10-12-17)15-22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVNPIVRBDUVMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642737 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-4'-pyrrolidinomethyl benzophenone | |

CAS RN |

898776-11-9 |

Source

|

| Record name | Ethyl 2-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。